

AWT020 T-Cell Expansion and Proliferation Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: TP-020

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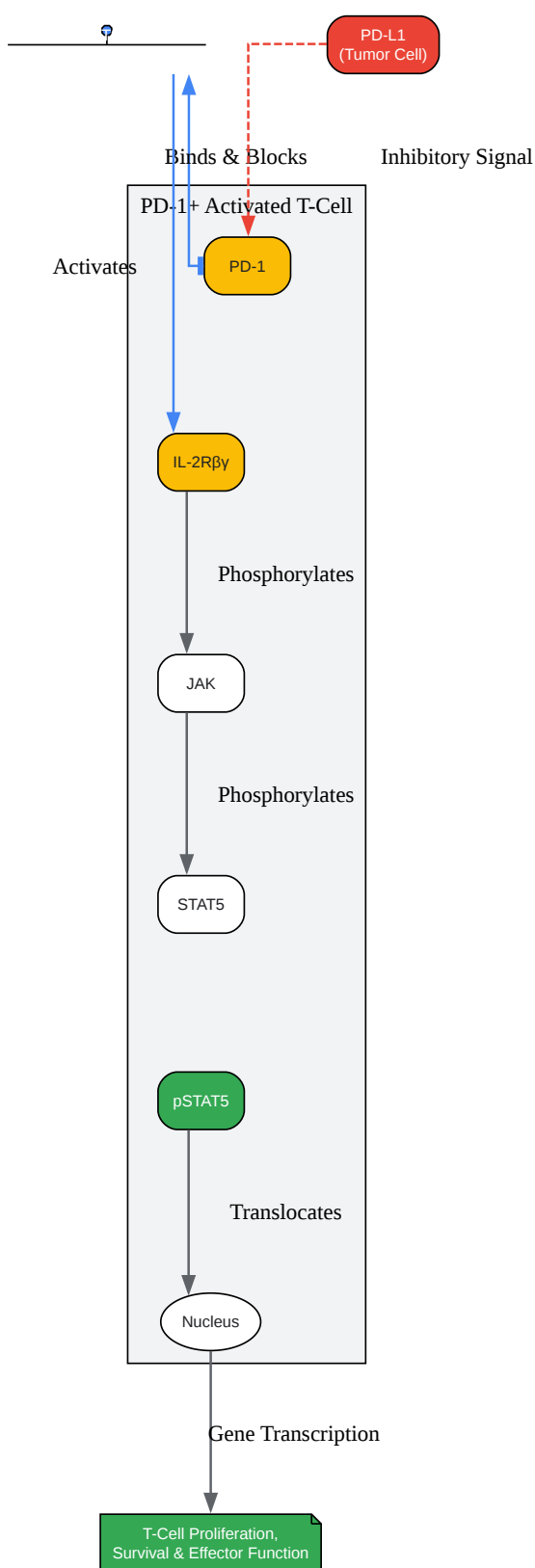
Introduction

AWT020 is a novel fusion protein engineered to enhance anti-tumor immunity by combining a humanized anti-PD-1 nanobody with a modified interleukin-2 (IL-2) mutein.^[1] This strategic design aims to selectively activate and expand tumor-infiltrating T-cells that express Programmed Cell Death Protein 1 (PD-1), thereby concentrating the therapeutic effect within the tumor microenvironment and mitigating systemic toxicities often associated with conventional IL-2 therapies.^{[1][2][3]} The engineered IL-2 component of AWT020 exhibits reduced binding to the high-affinity IL-2 receptor alpha subunit (CD25), which is constitutively expressed on regulatory T-cells (Tregs), and has an attenuated affinity for the intermediate-affinity IL-2 receptor beta and gamma complex (IL-2R $\beta\gamma$).^{[1][2][3]} This design preferentially directs IL-2 signaling to PD-1 expressing activated T-cells, leading to their robust expansion and enhanced effector function.^{[1][3]}

These application notes provide detailed protocols for assessing the bioactivity of AWT020 by measuring its impact on T-cell expansion and proliferation. The described assays are critical for preclinical evaluation and mechanism of action studies of AWT020 and similar immunomodulatory agents.

Mechanism of Action: AWT020 Signaling Pathway

AWT020's dual-functionality is initiated by the binding of its anti-PD-1 nanobody component to PD-1 on the surface of activated T-cells. This engagement serves two purposes: it blocks the inhibitory PD-1/PD-L1 signaling axis and simultaneously delivers the engineered IL-2 mutein to the T-cell surface. The localized concentration of the IL-2 mutein facilitates its interaction with the IL-2R $\beta\gamma$ complex, triggering downstream signaling through the JAK-STAT pathway. Specifically, this leads to the phosphorylation of STAT5 (pSTAT5), a key transcription factor that promotes T-cell survival, proliferation, and effector functions.[1][4]



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Caption: AWT020 dual-mechanism signaling pathway.

Data Presentation

Preclinical studies have demonstrated the potent and selective activity of AWT020 in promoting the expansion of activated T-cells, particularly CD8+ T-cells, both in vitro and in vivo. The following tables summarize the expected quantitative outcomes from the described assays when comparing AWT020 to relevant controls.

In Vitro T-Cell Proliferation (Human PBMCs)	% Proliferating CD8+ T-Cells (CFSElow)
Treatment	Mean \pm SD
Unstimulated Control	< 5%
Anti-PD-1 Monoclonal Antibody	10% \pm 2%
Recombinant Human IL-2 (rhIL-2)	35% \pm 5%
Anti-PD-1 + rhIL-2	45% \pm 6%
AWT020	75% \pm 8%

In Vivo T-Cell Expansion (Tumor Microenvironment)	Fold Change in CD8+ T-Cell Infiltration
Treatment	Mean \pm SEM
Vehicle Control	1.0 \pm 0.2
Anti-PD-1 Monoclonal Antibody	2.5 \pm 0.5
mAWT020 (murine surrogate)	8.0 \pm 1.5

In Vitro pSTAT5 Activation (PD-1+ T-Cells)	Fold Change in pSTAT5 MFI
Treatment	Mean \pm SD
Unstimulated Control	1.0 \pm 0.1
Recombinant Human IL-2 (rhIL-2)	5.0 \pm 0.8
AWT020	15.0 \pm 2.5

Experimental Protocols

In Vitro T-Cell Expansion and Proliferation Assay using CFSE Dye Dilution

This protocol details the methodology to assess AWT020-mediated T-cell proliferation from Peripheral Blood Mononuclear Cells (PBMCs) using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Frozen human PBMCs from healthy donors
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- GlutaMAX
- Human Serum
- ImmunoCult™ Human CD3/CD28 T-Cell Activator
- CFSE Cell Proliferation Kit
- AWT020 and control antibodies (e.g., anti-PD-1, isotype control)
- Recombinant human IL-2 (rhIL-2)
- FACS buffer (PBS + 2% FBS)
- Fluorochrome-conjugated antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD4, anti-CD8)
- Viability dye (e.g., 7-AAD, Propidium Iodide)
- 96-well U-bottom plates

- Flow cytometer

Protocol:

- PBMC Preparation and Staining:
 - Thaw cryopreserved human PBMCs in a 37°C water bath.
 - Wash the cells with RPMI-1640 medium and perform a cell count and viability assessment.
 - Resuspend the cells at a concentration of $1-10 \times 10^6$ cells/mL in pre-warmed PBS.
 - Add CFSE to a final concentration of 5 μ M and incubate for 10 minutes at 37°C, protected from light.[8]
 - Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.
 - Wash the cells twice with complete RPMI medium.
- Cell Culture and Stimulation:
 - Resuspend the CFSE-labeled PBMCs in complete RPMI medium at a concentration of 1×10^6 cells/mL.
 - For experiments with pre-activated T-cells, add ImmunoCult™ Human CD3/CD28 T-Cell Activator at the recommended concentration.[5]
 - Plate 100 μ L of the cell suspension into each well of a 96-well U-bottom plate.
- AWT020 Treatment:
 - Prepare serial dilutions of AWT020, anti-PD-1 antibody, and rhIL-2 in complete RPMI medium.
 - Add 100 μ L of the treatment solutions to the respective wells. Include an unstimulated control (medium only).

- Culture the cells for 4-6 days at 37°C in a humidified incubator with 5% CO₂.
- Flow Cytometry Analysis:
 - Harvest the cells and wash them with FACS buffer.
 - Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (CD3, CD4, CD8) and a viability dye.
 - Acquire the samples on a flow cytometer.
 - Analyze the data by gating on viable, single cells, followed by gating on CD3+ T-cells and then CD4+ and CD8+ subsets. Proliferation is assessed by the dilution of CFSE fluorescence intensity.



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Caption: In vitro T-cell proliferation assay workflow.

Assessment of T-Cell Proliferation using Ki-67 Staining

This protocol provides an alternative method to measure T-cell proliferation by detecting the nuclear protein Ki-67, which is expressed in actively cycling cells.

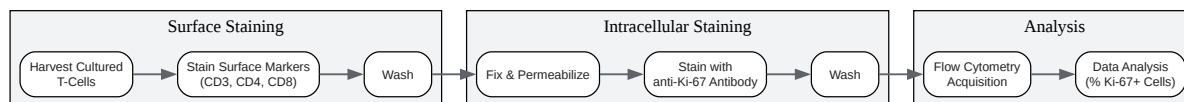
Materials:

- Cultured T-cells (from the in vitro expansion assay)
- FACS buffer
- Fluorochrome-conjugated antibodies for T-cell surface markers

- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated anti-Ki-67 antibody
- Flow cytometer

Protocol:

- Surface Staining:
 - Harvest and wash the cells from the in vitro culture.
 - Stain for surface markers (CD3, CD4, CD8) in FACS buffer for 30 minutes at 4°C.
 - Wash the cells twice with FACS buffer.
- Fixation and Permeabilization:
 - Resuspend the cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C.
 - Wash the cells with Permeabilization Buffer.
- Intracellular Staining:
 - Resuspend the cells in Permeabilization Buffer containing the anti-Ki-67 antibody.
 - Incubate for 30 minutes at 4°C, protected from light.
 - Wash the cells twice with Permeabilization Buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer and acquire on a flow cytometer.
 - Analyze the data by gating on T-cell subsets and quantifying the percentage of Ki-67 positive cells.



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Caption: Ki-67 intracellular staining workflow.

pSTAT5 Signaling Assay

This protocol describes how to measure the activation of the IL-2 signaling pathway by quantifying the phosphorylation of STAT5 in response to AWT020 treatment.^[5]

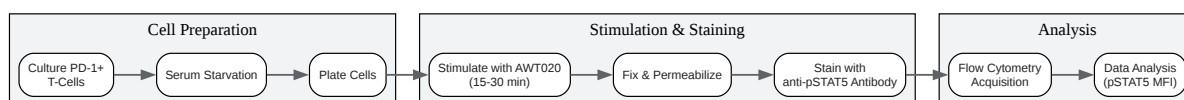
Materials:

- PD-1 expressing T-cell line (e.g., Hut 78/PD-1) or activated primary T-cells
- Serum-free RPMI-1640
- AWT020 and control treatments
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., ice-cold methanol)
- Fluorochrome-conjugated anti-pSTAT5 (Tyr694) antibody
- Flow cytometer

Protocol:

- Cell Preparation and Starvation:
 - Culture PD-1 expressing T-cells to the desired density.
 - Starve the cells in serum-free medium for 2-4 hours to reduce basal pSTAT5 levels.

- Stimulation:
 - Resuspend the cells in serum-free medium and plate in a 96-well plate.
 - Add AWT020 or control treatments at various concentrations.
 - Incubate for 15-30 minutes at 37°C.
- Fixation and Permeabilization:
 - Immediately fix the cells by adding Fixation Buffer and incubate for 10 minutes at room temperature.
 - Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.
- Intracellular Staining:
 - Wash the cells with FACS buffer.
 - Stain with the anti-pSTAT5 antibody for 30-60 minutes at room temperature.
- Flow Cytometry Analysis:
 - Wash the cells and resuspend in FACS buffer.
 - Acquire on a flow cytometer and analyze the Median Fluorescence Intensity (MFI) of pSTAT5.



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Caption: pSTAT5 signaling assay workflow.

Conclusion

The provided protocols offer robust methods for characterizing the bioactivity of AWT020 in terms of its ability to induce T-cell expansion and proliferation. These assays are essential tools for the preclinical development and mechanistic understanding of novel immunotherapies designed to modulate T-cell function. The selective and potent activity of AWT020 on PD-1 expressing T-cells, as demonstrated through these assays, highlights its potential as a promising therapeutic agent in oncology.

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